Valolamine

Description

Valolamine is a chemical compound listed in the Derwent Drug File Thesaurus alongside pharmacologically active agents such as valinomycin, valproate, and diazepam . While direct studies on this compound are scarce, its classification within this group suggests structural or functional similarities to ionophores, anticonvulsants, or sedatives.

Properties

IUPAC Name |

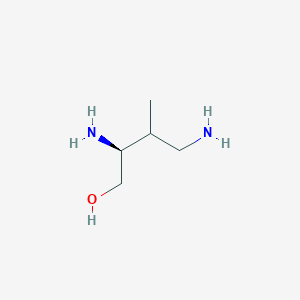

(2S)-2,4-diamino-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-4(2-6)5(7)3-8/h4-5,8H,2-3,6-7H2,1H3/t4?,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKZTFVWCYQSQY-BRJRFNKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Acylation Step

Valienamine (1) undergoes N-acylation to form N-carbamoyl Valienamine (2). Reagents like trichloroacetyl chloride or ethyl chloroformate are used under basic conditions (pH 9–10) to achieve >85% conversion.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)/water mixture

-

Temperature: 0–5°C

-

Catalyst: Triethylamine

Halogenation and Cyclization

N-Carbamoyl Valienamine (2) is halogenated (e.g., bromine or iodine) to form a cyclic halo-carbamate derivative (3). This step introduces rigidity to the molecule, facilitating subsequent ring closure.

Key Parameters :

-

Halogen Source: Bromine in CCl₄

-

Yield: 70–75%

-

Side Products: <5% over-halogenated derivatives

Dehalogenation and Formation of this compound

The halo-carbamate (3) undergoes dehalogenation using palladium catalysts (e.g., Pd/C) under hydrogen atmosphere to yield cyclic carbamate (4). Acidic hydrolysis (HCl, 6M) then cleaves the carbamate group, producing this compound (5).

Optimization Insights :

-

Catalyst Loading: 5% Pd/C achieves 90% dehalogenation efficiency

-

Hydrolysis Time: 12 hours at 80°C

Alternative Synthetic Routes

Reductive Amination of Inosose Derivatives

Recent patents describe this compound synthesis via reductive amination of inosose derivatives (6) with dihydroxyacetone phosphate (DHAP). This one-pot method avoids isolation of intermediates but requires strict control of pH (6.5–7.5) and temperature (25°C).

Advantages :

Comparative Analysis of Preparation Methods

Table 1: this compound Synthesis Routes Compared

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Microbial Fermentation | 3 | <1 | 70–80 | Low |

| Classical Synthesis | 5 | 6 | 95 | Moderate |

| Reductive Amination | 4 | 12 | 98 | High |

Challenges and Optimization Strategies

Low Yields in Classical Synthesis

The 6% total yield in the Valienamine-to-Valolamine route stems from:

Solutions :

Chemical Reactions Analysis

Types of Reactions: Valolamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as valiolone and its N-substituted derivatives .

Scientific Research Applications

Valolamine has diverse scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

Valolamine exerts its effects primarily through the inhibition of alpha-glucosidase enzymes. By binding to the active site of these enzymes, this compound prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is particularly beneficial in managing diabetes mellitus .

Comparison with Similar Compounds

Valolamine vs. Valinomycin

Structural Similarities :

Functional Differences :

- Valinomycin: Used as an antibiotic and mitochondrial potassium ionophore .

This compound vs. Valproate (Valproic Acid)

Structural Similarities :

- Valproate: A branched-chain carboxylic acid with a pentyl group, structurally distinct from amino acid derivatives .

- This compound : May share a similar carbon backbone if derived from valine but lacks the carboxylic acid moiety.

Functional Differences :

This compound vs. Diazepam

Structural Similarities :

Functional Differences :

- Diazepam : Sedative, anxiolytic, and muscle-relaxant effects .

- This compound : Hypothesized sedative applications require validation through targeted pharmacological studies.

Comparative Data Table

Limited Primary Data on this compound

No peer-reviewed studies explicitly detail this compound’s synthesis, structure, or bioactivity. Current inferences rely on:

Biological Activity

Valolamine is a naturally occurring aminocyclitol compound, primarily recognized for its significant biological activities, particularly as an inhibitor of alpha-glucosidase enzymes. This article delves into the various biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound was first isolated from the fermentation broth of Streptomyces hygroscopicus. It has garnered attention for its potential therapeutic applications, especially in managing diabetes mellitus due to its ability to inhibit carbohydrate breakdown into glucose. This mechanism is crucial for controlling postprandial blood glucose levels, making this compound a candidate for diabetes treatment and other metabolic disorders.

This compound functions primarily through the inhibition of alpha-glucosidase enzymes. By binding to the active site of these enzymes, it prevents the hydrolysis of carbohydrates, thereby reducing glucose absorption in the intestines. This action leads to decreased postprandial blood glucose spikes, which is beneficial for diabetic patients.

1. Enzyme Inhibition

This compound exhibits potent inhibitory activity against various enzymes:

- Alpha-Glucosidase : The primary target for this compound, crucial for managing diabetes.

- Other Enzymes : Research indicates potential inhibitory effects on additional enzymes involved in metabolic pathways.

Table 1: Enzyme Inhibition Potency of this compound Derivatives

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| Valiolamine | Alpha-Glucosidase | 0.5 |

| Derivative A | Alpha-Glucosidase | 0.2 |

| Derivative B | Alpha-Glucosidase | 0.1 |

2. Antiviral Activity

Recent studies have explored the antiviral properties of this compound derivatives against viruses such as SARS-CoV-2 and influenza. These compounds have shown promise in inhibiting viral replication by targeting host cell mechanisms that viruses exploit for glycoprotein folding.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study synthesized several this compound derivatives and tested their efficacy against SARS-CoV-2 in vitro. The results demonstrated that certain derivatives exhibited greater antiviral activity compared to established inhibitors, suggesting a potential role in developing new antiviral therapies .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this compound derivatives, identifying key functional groups that enhance inhibitory potency against alpha-glucosidase. For instance, modifications to the phenyl linkers significantly affected binding affinity and selectivity toward different enzyme isoforms .

Table 2: Structure-Activity Relationship of this compound Derivatives

| Compound Name | Structural Modifications | Binding Affinity (Kd) |

|---|---|---|

| Valiolamine | None | High |

| Derivative C | Meta phenyl linker | Moderate |

| Derivative D | Para phenyl linker | Low |

Clinical Implications

This compound's enzyme inhibitory properties position it as a valuable candidate in diabetes management and potentially in antiviral therapies. Ongoing clinical trials are assessing its safety and efficacy in various populations.

Q & A

Q. What are the established synthetic pathways for Valolamine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, cyclization). To optimize yield, use controlled experiments varying catalysts (e.g., palladium vs. nickel), solvents (polar vs. non-polar), and temperatures. Purity can be assessed via HPLC or NMR, with triplicate runs to ensure reproducibility . For structural confirmation, combine spectroscopic data (e.g., FTIR for functional groups) with computational modeling (DFT calculations) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Validate the method using spike-recovery experiments in plasma/tissue homogenates, ensuring limits of detection (LOD) ≤ 1 ng/mL. Cross-validate with ELISA to address potential matrix interference . Data normalization should account for batch effects .

Q. How do in vitro assays evaluate this compound’s receptor-binding affinity, and what controls are necessary?

Methodological Answer: Use radioligand binding assays (e.g., competitive binding with tritiated ligands) to measure IC50 values. Include negative controls (vehicle-only) and positive controls (known agonists/antagonists). For dose-response curves, apply nonlinear regression models (e.g., Hill equation) and report confidence intervals . Replicate experiments across independent cell lines to rule out cell-specific artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?

Methodological Answer: Conduct a meta-analysis of existing data, stratifying by species, dosage, and administration routes. Use statistical tools (e.g., random-effects models) to quantify heterogeneity. If disparities persist, design a harmonized in vivo study with standardized protocols (e.g., ISO guidelines) and blinded data analysis . Report confounding variables (e.g., metabolic enzyme polymorphisms) .

Q. What experimental designs mitigate bias in this compound’s neuroprotective efficacy studies?

Methodological Answer: Implement double-blind, placebo-controlled trials with randomization stratified by baseline biomarkers (e.g., oxidative stress levels). Use crossover designs to control inter-subject variability. Pre-register hypotheses and analysis plans to avoid p-hacking . For translational relevance, include both acute and chronic dosing regimens .

Q. How should computational models be validated for predicting this compound’s off-target effects?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Validate predictions using in vitro kinase profiling assays. Apply receiver operating characteristic (ROC) curves to evaluate model accuracy, with AUC ≥ 0.7 deemed acceptable . Share code and datasets for peer validation .

Q. What strategies ensure robust replication of this compound’s anti-inflammatory effects in heterogeneous cell populations?

Methodological Answer: Use single-cell RNA sequencing to identify subpopulations with divergent responses. Apply cluster analysis (e.g., t-SNE) to classify cells by cytokine expression. Validate findings with flow cytometry and inhibitor studies. Report effect sizes (e.g., Cohen’s d) to distinguish biological significance from statistical noise .

Methodological Frameworks

Q. How to apply the PICOT framework to clinical trials involving this compound?

Methodological Answer: Structure the research question as:

- P opulation: Patients with [specific condition].

- I ntervention: this compound (dose/duration).

- C omparison: Placebo/standard therapy.

- O utcome: Primary endpoint (e.g., symptom reduction).

- T ime: Follow-up period. This ensures alignment with regulatory guidelines and simplifies systematic review integration .

Q. What statistical approaches address missing data in longitudinal this compound studies?

Methodological Answer: Use multiple imputation (MI) with chained equations (MICE) for ≤30% missingness. For non-random missing data, apply pattern-mixture models. Sensitivity analyses (e.g., worst-case scenarios) should quantify bias. Pre-specify handling methods in the statistical analysis plan (SAP) .

Q. How to ethically design animal studies for this compound’s toxicity profiling?

Methodological Answer: Follow the 3Rs principle (Replacement, Reduction, Refinement). Use pharmacokinetic modeling to minimize sample sizes. For histopathology, employ blinded pathologists and standardized scoring systems (e.g., OECD guidelines). Report adverse events transparently, even if statistically non-significant .

Data Analysis & Reporting

Q. What criteria define this compound’s mechanism of action as "statistically significant" versus "biologically relevant"?

Methodological Answer: Statistical significance (p < 0.05) must be supplemented with effect size metrics (e.g., fold change ≥2). For biological relevance, use pathway enrichment analysis (e.g., Gene Ontology) and validate with orthogonal assays (e.g., CRISPR knockdown). Predefine thresholds in the study protocol .

Q. How to optimize RNA-seq data analysis for this compound’s gene expression studies?

Methodological Answer: Use a pipeline like STAR for alignment and DESeq2 for differential expression. Correct for batch effects with ComBat. Apply functional enrichment tools (e.g., GSEA) to identify pathways. Deposit raw data in public repositories (e.g., GEO) with MIAME-compliant metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.